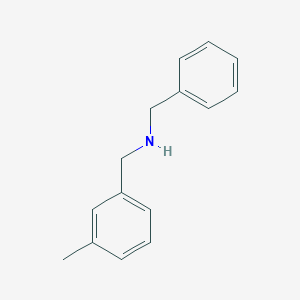

![molecular formula C18H20N2O3S B464536 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide CAS No. 327066-37-5](/img/structure/B464536.png)

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide” is a compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Scientific Research Applications

Synthetic Phenolic Antioxidants: Environmental and Toxicological Aspects

Synthetic phenolic antioxidants (SPAs) have broad applications in preventing oxidative reactions in various products, extending their shelf life. Despite their utility, concerns about their environmental presence, human exposure, and potential toxicity have been raised. Toxicity studies indicate that some SPAs may cause hepatic toxicity, possess endocrine-disrupting effects, or even exhibit carcinogenic potential. Future research should focus on developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Indolylarylsulfones as HIV Inhibitors

Indolylarylsulfones represent a potent class of non-nucleoside reverse transcriptase inhibitors for HIV-1, showcasing the relevance of indole derivatives in therapeutic applications. The review details structure-activity relationship (SAR) studies aimed at enhancing the efficacy of these compounds, highlighting their promise in AIDS treatment in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).

Neuroprotective Potential of 3-N-Butylphthalide Derivatives

Research into 3-N-Butylphthalide (NBP) derivatives for treating ischemic stroke and degenerative diseases emphasizes the neuroprotective effects of certain chemical compounds. NBP has shown promising outcomes in stroke management and is noted for its multi-targeted actions, including mitigation of oxidative stress and inflammation. This points to the broader therapeutic potential of chemically modified natural products (Abdoulaye & Guo, 2016).

Phenylpiperazine Derivatives: Patent Review and Therapeutic Potential

Phenylpiperazine is a versatile scaffold in medicinal chemistry, with derivatives reaching late-stage clinical trials for CNS disorders. This review suggests expanding research into new therapeutic fields, underscoring the chemical versatility and potential of phenylpiperazine derivatives beyond their established applications (Maia, Tesch, & Fraga, 2012).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The future directions for “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide” could involve further exploration of its biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Given its indole structure, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-5-18(21)19-15-8-10-16(11-9-15)24(22,23)20-13-12-14-6-3-4-7-17(14)20/h3-4,6-11H,2,5,12-13H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYQDUKDZNZFAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B464482.png)

![2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B464486.png)

![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B464533.png)

![3-methyl-N-(4-{[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B464544.png)

![4-[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B464548.png)

![1-Methyl-2'-phenyl-1',10'b-dihydrospiro(cyclohexane-3,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B464556.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B464593.png)

![N-[4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl]butanamide](/img/structure/B464609.png)

![(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B464655.png)